molecular formula C18H14O B14257768 (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane

(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane

Cat. No.: B14257768
M. Wt: 246.3 g/mol
InChI Key: NHLUGFPRAYSFFW-QZTJIDSGSA-N
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Description

(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a naphthalene ring and a phenyl group, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane can be achieved through the epoxidation of alkenes. One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the corresponding alkene. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane involves the interaction of its epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane apart is its unique combination of a naphthalene ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .

Properties

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane

InChI

InChI=1S/C18H14O/c1-2-7-14(8-3-1)17-18(19-17)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H/t17-,18-/m1/s1

InChI Key

NHLUGFPRAYSFFW-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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